![molecular formula C7H6Cl2N2O B11898630 6-Chlorobenzo[d]oxazol-2-amine hydrochloride CAS No. 1087711-84-9](/img/structure/B11898630.png)
6-Chlorobenzo[d]oxazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 6-Clorobenzo[d]oxazol-2-amina es un compuesto químico con la fórmula molecular C7H6Cl2N2O. Es un derivado del benzo[d]oxazol, caracterizado por la presencia de un átomo de cloro en la posición 6 y un grupo amino en la posición 2, formando una sal de clorhidrato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 6-Clorobenzo[d]oxazol-2-amina típicamente involucra los siguientes pasos:
Material de Inicio: La síntesis comienza con la preparación de 6-clorobenzo[d]oxazol.
Nitración: El 6-clorobenzo[d]oxazol se somete a nitración para introducir un grupo nitro en la posición 2.
Reducción: El grupo nitro se reduce luego a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como paladio sobre carbono.
Formación de Clorhidrato: La 6-clorobenzo[d]oxazol-2-amina resultante se trata luego con ácido clorhídrico para formar la sal de clorhidrato.
Métodos de Producción Industrial
La producción industrial del clorhidrato de 6-Clorobenzo[d]oxazol-2-amina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra condiciones de reacción optimizadas, como temperaturas y presiones controladas, para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 6-Clorobenzo[d]oxazol-2-amina se somete a varias reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro en la posición 6 se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Oxidación y Reducción: El grupo amino puede sufrir oxidación para formar derivados nitroso o nitro, mientras que la reducción puede convertirlo de nuevo en amina.
Reacciones de Condensación: El grupo amino puede participar en reacciones de condensación con compuestos carbonílicos para formar iminas o amidas.
Reactivos y Condiciones Comunes
Sustitución Nucleofílica: Reactivos como hidróxido de sodio o carbonato de potasio en disolventes apróticos polares como el dimetilsulfóxido.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como el gas hidrógeno con paladio sobre carbono o borohidruro de sodio.
Condensación: Compuestos carbonílicos como aldehídos o cetonas en presencia de catalizadores ácidos o básicos.
Principales Productos Formados
Productos de Sustitución: Varios derivados sustituidos del benzo[d]oxazol.
Productos de Oxidación: Derivados nitroso o nitro.
Productos de Condensación: Iminas o amidas.
Aplicaciones Científicas De Investigación
El clorhidrato de 6-Clorobenzo[d]oxazol-2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado su potencial como sonda bioquímica para estudiar las actividades enzimáticas y las interacciones de proteínas.
Medicina: Se ha explorado su potencial terapéutico, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 6-Clorobenzo[d]oxazol-2-amina depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Los grupos cloro y amino desempeñan papeles cruciales en su afinidad de unión y especificidad. Las vías exactas involucradas pueden variar según el contexto biológico y las moléculas diana específicas.
Comparación Con Compuestos Similares
Compuestos Similares
- Clorhidrato de 2-(3-Clorofenil)benzo[d]oxazol-6-amina
- Clorhidrato de 6-(2-Aminotiazol-4-il)benzo[d]oxazol-2(3H)-ona
- 2-Isopropilbenzo[d]oxazol-6-amina
- 6-Clorobenzo[d]isoxazol-3-ol
Singularidad
El clorhidrato de 6-Clorobenzo[d]oxazol-2-amina es único debido a la posición específica de los grupos cloro y amino, que confieren reactividad química y actividad biológica distintas. Sus características estructurales permiten modificaciones versátiles, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1087711-84-9 |
|---|---|
Fórmula molecular |
C7H6Cl2N2O |
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
6-chloro-1,3-benzoxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H5ClN2O.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H |
Clave InChI |
AVNWFOCOHFPYJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)OC(=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-1-methyl-](/img/structure/B11898555.png)
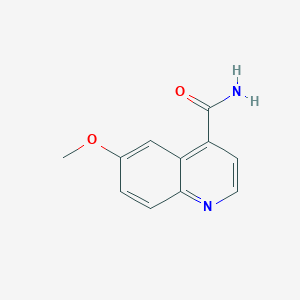

![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
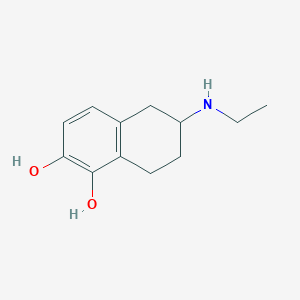

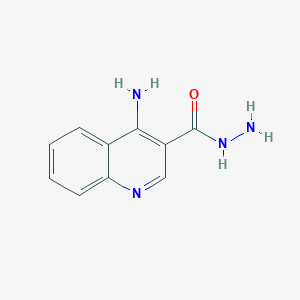



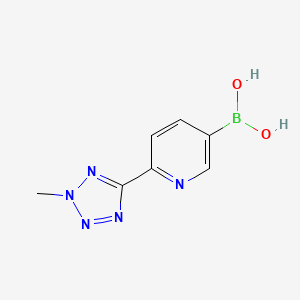
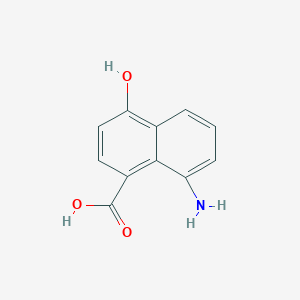
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)
